molecular formula C17H22N4O2S B4857744 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea

Cat. No.: B4857744
M. Wt: 346.4 g/mol
InChI Key: TWOKJDDAPIWVJN-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin ring, a pyrazolyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with an isothiocyanate to form the thiourea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and pyrazolyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzodioxin and pyrazolyl groups can interact with various biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-methyl-3-phenyl-1H-pyrazol-4-yl)ethyl]thiourea
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethyl]thiourea

Uniqueness

Compared to similar compounds, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea is unique due to the specific positioning of the ethyl and methyl groups on the pyrazolyl ring

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-4-21-10-14(12(3)20-21)11(2)18-17(24)19-13-5-6-15-16(9-13)23-8-7-22-15/h5-6,9-11H,4,7-8H2,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOKJDDAPIWVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=S)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea

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